BenchChemオンラインストアへようこそ!

2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Coordination Chemistry Ligand Design Chelation Therapy

2-Hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS: 50728-39-7) is a substituted salicylamide derivative belonging to the broader class of thiazolyl benzamides. Unlike simple amide analogs, this compound undergoes a characteristic keto-enol tautomerism where the enol form dominates, resulting in a structural rearrangement to 2-hydroxy-N-(4-phenyl-1,3-thiazole-2-yl)carboxymidic acid (HL).

Molecular Formula C16H12N2O2S
Molecular Weight 296.3 g/mol
Cat. No. B5632427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Molecular FormulaC16H12N2O2S
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3O
InChIInChI=1S/C16H12N2O2S/c19-14-9-5-4-8-12(14)15(20)18-16-17-13(10-21-16)11-6-2-1-3-7-11/h1-10,19H,(H,17,18,20)
InChIKeyLFKFRUIOKSHGEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: A Bidentate Thiazolyl-Salicylamide Scaffold for Metal-Drug Discovery


2-Hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS: 50728-39-7) is a substituted salicylamide derivative belonging to the broader class of thiazolyl benzamides. Unlike simple amide analogs, this compound undergoes a characteristic keto-enol tautomerism where the enol form dominates, resulting in a structural rearrangement to 2-hydroxy-N-(4-phenyl-1,3-thiazole-2-yl)carboxymidic acid (HL) [1]. This enol-rich configuration provides a monobasic bidentate ligand system capable of coordinating transition metal ions through its phenolic oxygen and azomethine nitrogen atoms. With a molecular weight of 296.34 g/mol and a calculated LogP of 4.59, this compound features two hydrogen bond donors and four acceptors, making it a specialized precursor for metal-based anticancer and antimicrobial agents .

Why Simple Thiazole Benzamide Interchange Fails: The Critical Role of the 2-Hydroxy Substituent


Generic substitution with simpler thiazolyl benzamide scaffolds, such as N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS: 14269-45-5), is scientifically invalid due to the functional necessity of the 2-hydroxy group. The target compound's ortho-hydroxyl motif is not merely a polar modification; it is the structural prerequisite for a specific keto-enol tautomeric rearrangement that creates a distinct carboxymidic acid binding site [1]. Without this group, the molecule cannot function as a monobasic bidentate ligand, losing its ability to chelate biologically relevant transition metal ions. In contrast, the comparator lacks this critical feature, thereby entirely lacking the metal-complexation-dependent bioactivity that defines the target compound's value. The quantifiable differences in H-bond donor capacity and chelate stability detailed below confirm that the target compound addresses a fundamentally different molecular problem space.

2-Hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Quantitative Differentiation Evidence Against Structural Analogs


Unique Keto-Enol Tautomerism Establishes Bidentate Chelating Ligand Capability Absent in the Non-Hydroxylated Analog

The 2-hydroxy substituent triggers a keto-enol tautomeric rearrangement, resulting in the formation of 2-hydroxy-N-(4-phenyl-1,3-thiazole-2-yl)carboxymidic acid (HL), where the enol form is dominant. This enolization generates a monobasic bidentate (ON) binding site through the phenolic oxygen and azomethine nitrogen [1]. The non-hydroxylated comparator, N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS: 14269-45-5), lacks the ortho-hydroxyl group and therefore remains exclusively in the amide form, incapable of establishing the same chelate ring. This structural dichotomy dictates downstream complexation potential.

Coordination Chemistry Ligand Design Chelation Therapy

Enhanced Cytotoxicity of Cu(II) and Zn(II) Complexes Over the Free Ligand Against HCT-116 Colon Carcinoma

Metal complexes derived from the target HL ligand exhibit substantially enhanced cytotoxicity versus human colon carcinoma cells (HCT-116) compared to the free ligand alone. The Cu(II)-HL complex achieved an IC50 of 1.0 μg/mL, and the Zn(II)-HL complex achieved an IC50 of 1.8 μg/mL, in contrast to the reference drug cisplatin's IC50 of 2.49 μg/mL in the same assay [1]. The free HL ligand has no reported IC50 in this assay, indicating the critical role of complexation. This stark activity cliff demonstrates that metal coordination is essential for anticancer potency.

Cancer Therapeutics Metallodrugs Cytotoxicity Assay

Differential Antimicrobial Spectrum: Selective Activity of the Free Ligand vs. Broad-Spectrum Activity of its Co(II)/Zn(II) Complexes

The free ligand HL exhibits a narrow but defined antimicrobial profile, displaying high activity only against B. subtilis and C. albicans. In contrast, its Co(II) and Zn(II) complexes show broad-spectrum activity against S. aureus, P. aeruginosa, B. subtilis, and E. coli [1]. This difference creates a valuable scientific asset: varying the metal center switches the complex from a targeted antifungal/Gram-positive-hit agent to a broad-spectrum antibacterial agent, a level of tuneability not achievable with the simple comparator N-(4-phenyl-1,3-thiazol-2-yl)benzamide.

Antimicrobial Resistance Bioinorganic Chemistry Selective Toxicity

Enhanced Hydrogen Bond Donor Capacity Compared to the Non-Hydroxylated Analog

The presence of the ortho-hydroxyl group increases the hydrogen bond donor count from 1 in the comparator N-(4-phenyl-1,3-thiazol-2-yl)benzamide to 2 in the target compound (2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide) . This expansion is coupled with an increase in topological polar surface area (tPSA) from 73.7 Ų to 90.0 Ų, while preserving a comparable LogP (4.59 for target vs. 4.45 for comparator). The extra donor improves aqueous solvation at physiological pH without sacrificing lipophilic membrane permeability, crucial for oral bioavailability.

Drug Design Physicochemical Properties Medicinal Chemistry

DFT-Calculated Energetic Stabilization of the Enol Chelator Form Over the Keto Form

Density Functional Theory (DFT) calculations performed for the target compound revealed that the enol tautomer, which acts as the active bidentate chelating form, is significantly stabilized over the keto form. The calculated energy gap (ΔE) for the enol form is 3.21 eV, notably higher than the 2.50 eV gap for the keto form, confirming the enol's thermodynamic preference [1]. This specific stabilization is absent in non-hydroxylated analogs, where the necessary hydrogen transfer cannot occur. This quantitative evidence supports the preferential formation of the active chelating species.

Computational Chemistry DFT Calculations Molecular Geometry

Targeted Application Scenarios for 2-Hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide Based on Quantitative Evidence


Design of Cu(II)- and Zn(II)-Based Metallodrugs for Colorectal Cancer Therapy

Based on the evidence that Cu(II)-HL and Zn(II)-HL complexes exhibit 2.5-fold and 1.4-fold higher potency than cisplatin against HCT-116 cells (IC50 = 1.0 and 1.8 μg/mL vs. 2.49 μg/mL) [1], this compound is an ideal ligand precursor for synthesizing next-generation metal-based chemotherapeutics targeting resistant colorectal carcinoma subtypes.

Development of Selective Antifungal/Antibacterial Agents Through Metal Tuning

Exploiting the ligand's ability to shift from a narrow antifungal/Gram-positive-hit profile (B. subtilis, C. albicans) to a broad-spectrum antibacterial profile (S. aureus, P. aeruginosa, E. coli) upon Co(II) or Zn(II) chelation [1], organizations can procure this compound to create a tunable platform for either niche anti-fungal agents or broad-spectrum surface coatings and disinfectants.

Fragment-Based Drug Discovery Targeting Adenosine A1 Antagonists

The enhanced H-bond donor count (`2`, compared to `1` in the comparator) and the established role of 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives as adenosine A1 receptor antagonists [1] position this compound as a privileged fragment for medicinal chemistry optimization efforts focused on neurological and cardiovascular disorders, where additional hydroxyl-mediated interactions can improve selectivity and metabolic stability.

DFT-Guided Screening of Bidentate Ligands for Catalysis and Materials Science

Given that DFT calculations confirm a stable enol chelator form with a computed ΔE of 3.21 eV [1], computational chemists can utilize this compound as a validated model system for designing ON-type bidentate ligands used in asymmetric catalysis, organic light-emitting diodes (OLEDs), or metal-organic framework (MOF) synthesis, where predictable coordination geometry is paramount.

Quote Request

Request a Quote for 2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.